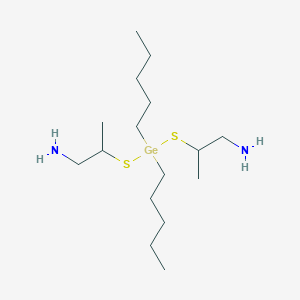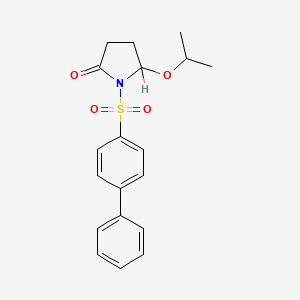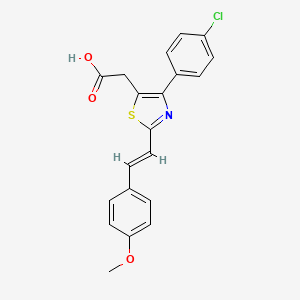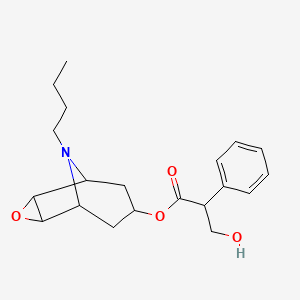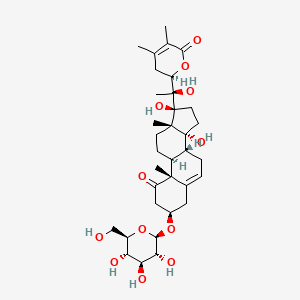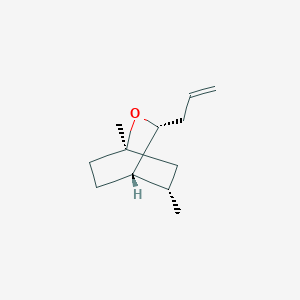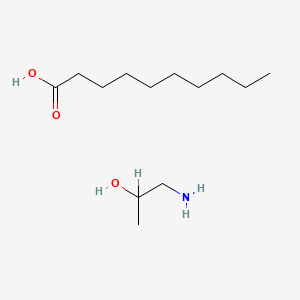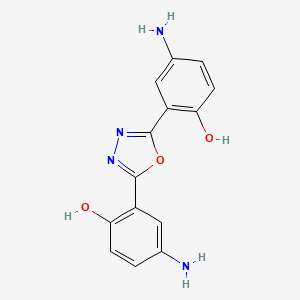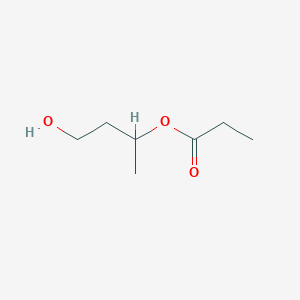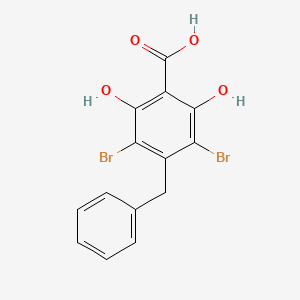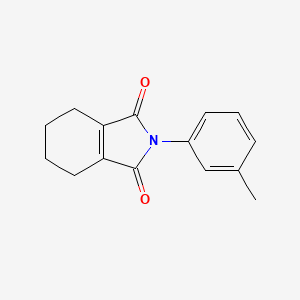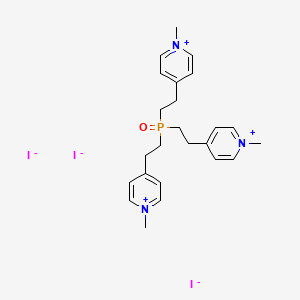
4,4',4''-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of three pyridinium rings connected through a phosphinylidynetri-2,1-ethanediyl bridge, with three iodide ions as counterions. It is used in various scientific research applications due to its interesting chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide typically involves the reaction of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) chloride with potassium iodide in an aqueous medium. The reaction is carried out under reflux conditions to ensure complete conversion of the chloride to the triiodide form. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial level.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The iodide ions can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphines. Substitution reactions typically result in the formation of new pyridinium salts with different counterions.
Applications De Recherche Scientifique
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide involves its interaction with molecular targets through its pyridinium rings and phosphinylidynetri-2,1-ethanediyl bridge. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The compound’s ability to undergo oxidation, reduction, and substitution reactions also plays a role in its mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-ethylpyridinium) triiodide
- 4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-phenylmethylpyridinium) triiodide
Uniqueness
4,4’,4’'-(Phosphinylidynetri-2,1-ethanediyl)tris(1-methylpyridinium) triiodide is unique due to its specific structural configuration and the presence of methyl groups on the pyridinium rings. This configuration imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
172421-41-9 |
|---|---|
Formule moléculaire |
C24H33I3N3OP |
Poids moléculaire |
791.2 g/mol |
Nom IUPAC |
4-[2-[bis[2-(1-methylpyridin-1-ium-4-yl)ethyl]phosphoryl]ethyl]-1-methylpyridin-1-ium;triiodide |
InChI |
InChI=1S/C24H33N3OP.3HI/c1-25-13-4-22(5-14-25)10-19-29(28,20-11-23-6-15-26(2)16-7-23)21-12-24-8-17-27(3)18-9-24;;;/h4-9,13-18H,10-12,19-21H2,1-3H3;3*1H/q+3;;;/p-3 |
Clé InChI |
GFNDCZMMAWVGPK-UHFFFAOYSA-K |
SMILES canonique |
C[N+]1=CC=C(C=C1)CCP(=O)(CCC2=CC=[N+](C=C2)C)CCC3=CC=[N+](C=C3)C.[I-].[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


